N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide
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Overview
Description
N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an acetamidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine typically involves the reaction of 4-nitroaniline with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as nitration, reduction, and amidation to achieve the final compound .
Industrial Production Methods
Industrial production of N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine under acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N’-(4-amino-phenyl)-N,N-dimethyl-acetamidine .
Scientific Research Applications
N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine include:
- N-(4-nitrophenyl)acetamide
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
- 1,3,4-thiadiazole derivatives .
Uniqueness
N’-(4-nitro-phenyl)-N,N-dimethyl-acetamidine is unique due to its specific structural features and the presence of both nitro and acetamidine groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-8(12(2)3)11-9-4-6-10(7-5-9)13(14)15/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXZMKAOUGQCFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)[N+](=O)[O-])N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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